![molecular formula C7H11N3O B1356425 6-(Propylamino)pyridazin-3(2H)-one CAS No. 88259-79-4](/img/structure/B1356425.png)
6-(Propylamino)pyridazin-3(2H)-one
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Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-ones involves a two-step process starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .Molecular Structure Analysis
The molecular structure of pyridazin-3(2H)-ones has been characterized using various spectroscopic techniques .Chemical Reactions Analysis
Zincated pyridazin-3(2H)-ones generated via bromine–magnesium exchange followed by transmetalation using ZnCl2 or via lactam-directed ortho C4-H zincation with TMPZnCl·LiCl have been synthesized . These in situ created organometallics can be used in Negishi reactions with iodo (hetero)arenes delivering a new approach toward (hetero)arylpyridazin-3(2H)-ones .Scientific Research Applications
Fatty Acid Binding Protein 4 (FABP4) Inhibition
6-(Propylamino)pyridazin-3(2H)-one: derivatives have been studied for their potential as FABP4 inhibitors. FABP4 is a protein associated with various diseases, including atherosclerosis, diabetes, and obesity. Inhibitors of FABP4 can potentially be used to treat these conditions. A study has optimized this compound as a core scaffold for FABP4 inhibitors, identifying analogs with potent inhibitory activity .
Agricultural Applications
Interestingly, some pyridazinone derivatives have shown activity as insecticides and herbicides. The optimization of 6-(Propylamino)pyridazin-3(2H)-one for these purposes could lead to the development of new agricultural chemicals .
properties
IUPAC Name |
3-(propylamino)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXUQMBGHISZTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NNC(=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533940 |
Source
|
Record name | 6-(Propylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propylamino)pyridazin-3(2H)-one | |
CAS RN |
88259-79-4 |
Source
|
Record name | 6-(Propylamino)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88259-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Propylamino)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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